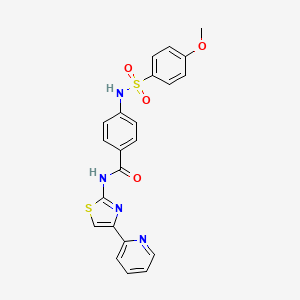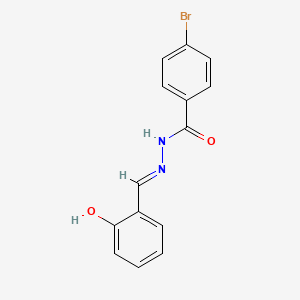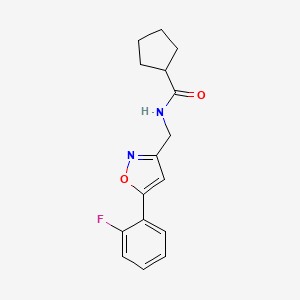![molecular formula C10H21N3 B2681125 1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane CAS No. 2567496-86-8](/img/structure/B2681125.png)
1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane” is a chemical compound with the molecular formula C10H21N3 . It is a derivative of the spiro compound class .
Synthesis Analysis
The synthesis of spiro[5.5]undecane derivatives, including “1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane”, has been reported in various studies . These compounds are synthesized starting from the 1,7-dioxaspiro[5.5]-undecane moiety of Oligomycin A .
Molecular Structure Analysis
The molecular structure of “1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane” includes a spiro[5.5]undecane core, which is a type of spiro compound that exhibits intriguing conformational and configurational aspects . The chirality of these compounds is due to the helicity of the spirane skeleton .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dimethyl-1,4,8-triazaspiro[5.5]undecane” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity can be found in various chemical databases .
Aplicaciones Científicas De Investigación
Crystal Structure and Thermodynamics The study of derivatives of 1,5-dioxaspiro[5.5]undecane, such as the benzimidazole coupled derivative, has provided insights into their crystal structure and thermodynamic properties. The research on these compounds, involving quantum chemical computations and thermodynamic studies, highlights their potential in various scientific applications, including material science and chemistry. This research offers a foundation for understanding the structural and energetic characteristics of similar spiro compounds (Zeng, Wang, & Zhang, 2021).
Catalyst-Free Synthesis The catalyst-free synthesis of nitrogen-containing spiro heterocycles showcases an innovative approach to generating these compounds efficiently. Such methodologies not only streamline the synthesis process but also open up avenues for the development of new materials and pharmaceuticals, underlining the versatility of spiro compounds in synthetic chemistry (Aggarwal, Vij, & Khurana, 2014).
Biological Evaluation Research on silaazaspiro[5.5]undecanes has touched upon their cytotoxic action against human cancer cells, indicating the potential of spiro compounds in medical research, particularly in the development of new anticancer agents. This demonstrates the relevance of these compounds beyond chemistry, extending into biomedical applications (Rice, Sheth, & Wheeler, 1973).
Photophysical Studies and Solvatochromic Analysis The study of diazaspiro[5.5]undecane derivatives has contributed to our understanding of their photophysical behavior and solvatochromism. Such research is crucial in the development of materials with specific optical properties, potentially useful in sensing, imaging, and light-emitting devices (Aggarwal & Khurana, 2015).
Synthesis of Spiroacetal Components Investigations into the synthesis of spiroacetal components in rove beetles and their stereochemistry have implications for understanding natural product synthesis and pheromone signaling. Such research can inform the development of bio-inspired materials and strategies for pest control (Zhang, Fletcher, Dettner, Francke, & Kitching, 1999).
Crosslinking Copolymerization The copolymerization of cyclic ketenacetals, including derivatives of spiro[5.5]undecane, has been explored for creating materials with low shrinkage in volume. This research has significant implications for material science, offering a method to produce polymers with tailored properties for various applications (Schulze & Klemm, 1995).
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-dimethyl-1,4,8-triazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-7-13(2)10(9-12)4-3-5-11-8-10/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXTXRLWHCWKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2(C1)CCCNC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2681043.png)
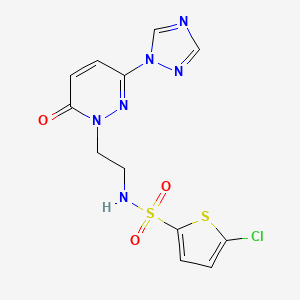

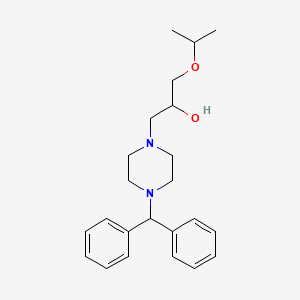

![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)
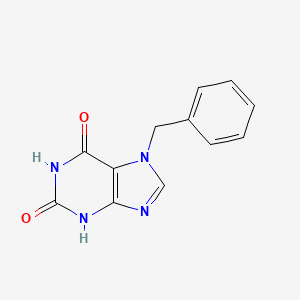
![2-(3-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2681054.png)
